2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound notable for its complex molecular structure. This compound features a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide moiety, making it of interest in various scientific research fields. Its IUPAC name reflects its intricate structure, which includes multiple functional groups that may impart unique chemical properties and biological activities.
This compound can be sourced from specialized chemical suppliers, including Benchchem and Matrix Scientific, which provide detailed product information and synthesis methods. The compound is not widely available in standard chemical catalogs but can be synthesized in laboratory settings.
2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide belongs to the class of amines and acetamides. It is characterized by the presence of a halogen (chlorine), which often influences its reactivity and interaction with biological systems.
The synthesis of 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide typically involves several key steps:
The molecular formula for 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide is .
| Property | Value |
|---|---|
| Molecular Weight | 335.8 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)ethyl-methylamino]-N-(1-cyanocyclopentyl)acetamide |
| InChI | InChI=1S/C17H22ClN3O2/c1-21(10-11-23-15-6-4-14(18)5-7-15)12-16(22)20-17(13-19)8-2-3-9-17/h4-7H,2-3,8-12H2,1H3,(H,20,22) |
| InChI Key | BJRYJDMSQFJTLC-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCOC1=CC=C(C=C1)Cl)CC(=O)NC2(CCCC2)C#N |
The compound can participate in various chemical reactions typical for amines and acetamides:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied.
The mechanism of action for 2-((2-(4-Chlorophenoxy)ethyl)(methyl)amino)-N-(1-cyanocyclopentyl)acetamide involves its interaction with biological targets such as enzymes or receptors.
The compound may modulate biological pathways by binding to specific proteins or enzymes, potentially influencing metabolic processes or signaling pathways. Detailed studies are required to elucidate these mechanisms further.
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
These properties are crucial for understanding how the compound behaves under various conditions and its potential applications.
The compound has several applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.:
CAS No.: 73545-11-6
CAS No.: 2034366-97-5